2-(叔丁氧基)-5-甲基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

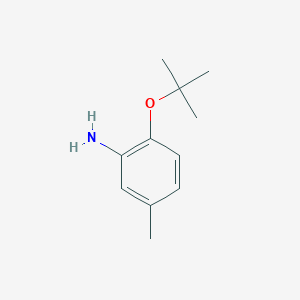

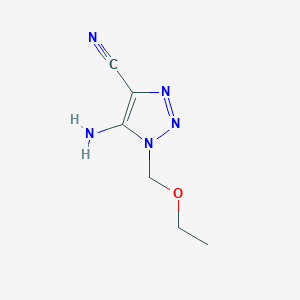

The compound “2-(Tert-butoxy)-5-methylaniline” seems to be a derivative of aniline, which is an organic compound with the formula C6H5NH2. The “2-(Tert-butoxy)” part suggests that it has a tert-butoxy group attached to the second carbon of the aniline .

Synthesis Analysis

While specific synthesis methods for “2-(Tert-butoxy)-5-methylaniline” were not found, tert-butoxy compounds are generally synthesized via nucleophilic displacement of haloacetic acid derivatives with diols under basic conditions .

Molecular Structure Analysis

The molecular structure of “2-(Tert-butoxy)-5-methylaniline” would likely include a benzene ring (from the aniline), a tert-butoxy group, and a methyl group attached to the fifth carbon of the aniline .

Chemical Reactions Analysis

Tert-butoxy compounds can participate in various reactions. For example, they can undergo elimination reactions to form less substituted alkenes . They can also participate in thermal decomposition reactions .

科学研究应用

Synthesis of N-Heterocycles

2-(Tert-butoxy)-5-methylaniline: is utilized in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound can act as a precursor in the formation of sulfinimines, which are then transformed into various N-heterocyclic structures like piperidines, pyrrolidines, and azetidines . These structures are significant due to their presence in numerous bioactive molecules.

Asymmetric Synthesis

This compound plays a role in asymmetric synthesis, particularly as a chiral auxiliary. It can be used to induce chirality in the synthesis of amines and their derivatives, providing a pathway to enantiomerically pure substances. This is crucial for creating substances with specific desired biological activities .

Organic Synthesis

In organic chemistry, 2-(Tert-butoxy)-5-methylaniline may be involved in various organic transformations due to its aromatic character and the presence of an electron-donating tert-butoxy group. This could lead to its use in complex organic synthesis pathways, contributing to the creation of diverse organic compounds.

Metal Ion Binding

The compound’s potential to bind to metal ions could be explored, which is relevant in the field of coordination chemistry. Such interactions are important for understanding reactivity patterns and designing metal-organic frameworks or catalysts.

Biological Activity Studies

There is a possibility to investigate the biological activity of 2-(Tert-butoxy)-5-methylaniline . Its structural features might allow it to interact with biological targets, leading to potential therapeutic effects. Research in this area could contribute to the development of new drugs.

安全和危害

未来方向

属性

IUPAC Name |

5-methyl-2-[(2-methylpropan-2-yl)oxy]aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-6-10(9(12)7-8)13-11(2,3)4/h5-7H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEQBNWNYUHZKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(C)(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxy)-5-methylaniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2859935.png)

![2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2859939.png)

![1-Oxa-4,8-diazaspiro[4.5]decan-3-one;hydrobromide](/img/structure/B2859940.png)

![N-[(4-benzyl-5-propylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2859948.png)

![6,6-Dimethoxy-2-azaspiro[3.3]heptane](/img/structure/B2859950.png)

![3,4,9-trimethyl-1,7-bis(2-oxo-2-phenylethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2859951.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2859954.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2859955.png)